methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H18ClN5O4 and its molecular weight is 463.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Metal-Based Chemotherapy
A study by Navarro et al. (2000) explored the synthesis of metal complexes with imidazole derivatives, aiming at novel treatments for tropical diseases. These complexes were characterized by various spectroscopic methods and showed promising properties for metal-based chemotherapy, highlighting the potential of imidazole compounds in medical applications Navarro, M., Lehmann, T., Cisneros-Fajardo, E. J., Fuentes, A., Sánchez-Delgado, R., Silva, P., & Urbina, J. (2000). Polyhedron, 19, 2319-2325.
Selective Inverse Agonists at Human A3 Adenosine Receptors
Ozola et al. (2003) investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, showing their potential as potent and selective inverse agonists at human A3 adenosine receptors. This research underscores the therapeutic potential of imidazole derivatives in modulating adenosine receptors, with implications for treating various diseases Ozola, V., Thorand, M., Diekmann, M., Qurishi, R., Schumacher, B., Jacobson, K., & Müller, C. (2003). Bioorganic & Medicinal Chemistry, 11(3), 347-356.
Versatile Nucleophilic Catalysts
Grasa et al. (2002) highlighted the efficiency of N-heterocyclic carbenes, including imidazole derivatives, as catalysts in transesterification and acylation reactions. These findings point to the utility of such compounds in facilitating a variety of chemical synthesis processes, potentially valuable in pharmaceutical manufacturing Grasa, G., Kissling, R. M., & Nolan, S. (2002). Organic Letters, 4(21), 3583-3586.
Crystal Structure Analysis
Li et al. (2015) conducted a study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, illustrating the importance of structural analysis in understanding the physicochemical properties of imidazole derivatives. This research can contribute to the design and development of new pharmaceuticals by elucidating the structural basis of drug interactions Li, Zhengyi, Liu, R., Zhu, M., Chen, L., & Sun, X.-q. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71, o84-o85.
Enhanced Transesterification/Acylation Reactions
Furthering the work on catalytic applications, Grasa et al. (2003) demonstrated the use of N-heterocyclic carbenes in improving the efficiency of transesterification/acylation reactions. This study underscores the role of imidazole derivatives in advancing green chemistry by offering more sustainable and efficient synthesis methods Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003). The Journal of Organic Chemistry, 68(7), 2812-2819.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-chlorobenzaldehyde with methyl acetoacetate to form ethyl 2-(2-chlorophenyl)-3-oxobutanoate. This intermediate is then reacted with guanidine to form 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine. The dihydropyrimidine is then cyclized with phenyl isocyanate to form the imidazopyrimidine intermediate, which is then reacted with methyl chloroacetate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "methyl acetoacetate", "guanidine", "phenyl isocyanate", "methyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with methyl acetoacetate to form ethyl 2-(2-chlorophenyl)-3-oxobutanoate", "Step 2: Reaction of ethyl 2-(2-chlorophenyl)-3-oxobutanoate with guanidine to form 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine", "Step 3: Cyclization of 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine with phenyl isocyanate to form the imidazopyrimidine intermediate", "Step 4: Reaction of the imidazopyrimidine intermediate with methyl chloroacetate to form the final product, methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" ] } | |
CAS-Nummer |
896299-89-1 |
Molekularformel |
C23H18ClN5O4 |
Molekulargewicht |
463.88 |
IUPAC-Name |
methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
VFZBOQODNBWMIE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.